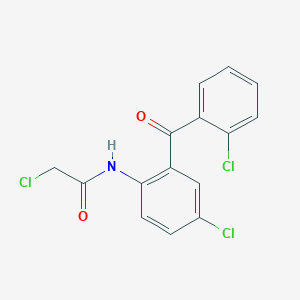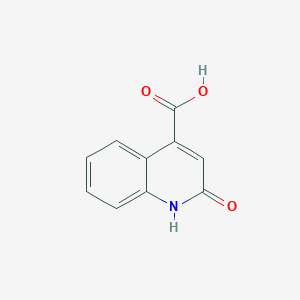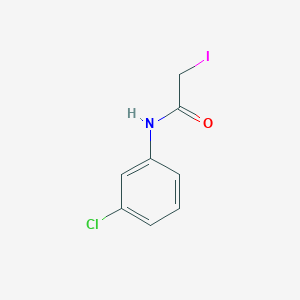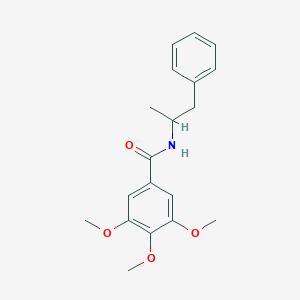
3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide, also known as TMA-6, is a chemical compound that belongs to the family of phenethylamines. It is a derivative of the psychedelic drug, 2,5-dimethoxy-4-methylamphetamine (DOM). TMA-6 has been studied extensively for its potential use in scientific research due to its unique properties and effects.
Wirkmechanismus
The exact mechanism of action of 3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide is not fully understood. However, it is believed to act as a serotonin agonist, which means it binds to serotonin receptors in the brain and mimics the effects of serotonin. This leads to changes in the release and uptake of neurotransmitters, resulting in altered brain activity and perception.
Biochemische Und Physiologische Effekte
3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide has been shown to have a range of biochemical and physiological effects. It has been found to increase levels of dopamine, norepinephrine, and serotonin in the brain, leading to changes in mood, perception, and behavior. 3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide has also been found to increase heart rate, blood pressure, and body temperature, which can have both positive and negative effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide also has unique properties and effects that make it a valuable tool for studying the central nervous system. However, there are also limitations to its use. 3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide has psychoactive effects, which can make it difficult to control for variables in experiments. Additionally, its effects on the body can be unpredictable, which can make it challenging to use in certain types of studies.
Zukünftige Richtungen
There are several future directions for research on 3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide. One area of interest is its potential use as a therapeutic agent for certain psychiatric disorders. 3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide has been shown to have antidepressant and anxiolytic effects, which could make it a valuable tool for treating conditions such as depression and anxiety. Another area of research is the development of new and improved methods for synthesizing 3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide and other phenethylamines. These methods could lead to the development of new drugs with unique properties and effects. Finally, there is a need for more research on the long-term effects of 3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide use, particularly in terms of its impact on the brain and other organs. This research could help to inform the safe and responsible use of 3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide and other similar compounds in scientific research.
Synthesemethoden
3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide can be synthesized through a multi-step process involving the reaction of 3,4,5-trimethoxybenzaldehyde with alpha-methylphenethylamine. The resulting product is then subjected to a series of chemical reactions to produce 3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide in its pure form.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide has been used in scientific research to study its effects on the central nervous system. It has been found to have a similar structure and activity to other phenethylamines such as MDMA and mescaline. 3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide has been shown to have psychoactive effects, including changes in perception, mood, and thought processes.
Eigenschaften
CAS-Nummer |
18341-14-5 |
|---|---|
Produktname |
3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide |
Molekularformel |
C19H23NO4 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N-(1-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C19H23NO4/c1-13(10-14-8-6-5-7-9-14)20-19(21)15-11-16(22-2)18(24-4)17(12-15)23-3/h5-9,11-13H,10H2,1-4H3,(H,20,21) |
InChI-Schlüssel |
IZVWGCYQLXQLMK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Synonyme |
3,4,5-Trimethoxy-N-(α-methylphenethyl)benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



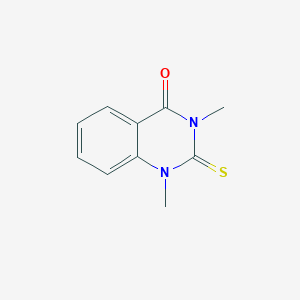
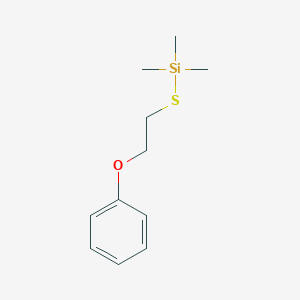
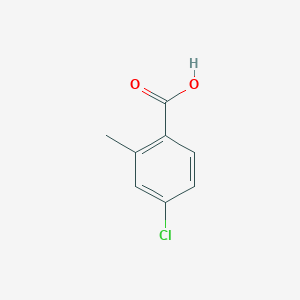
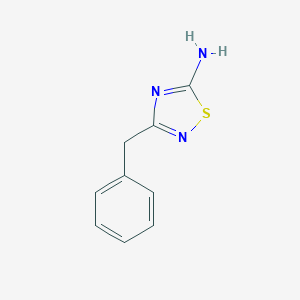
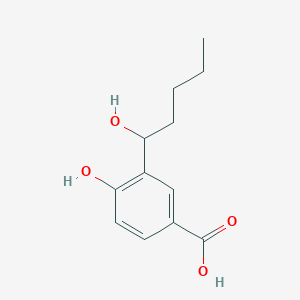
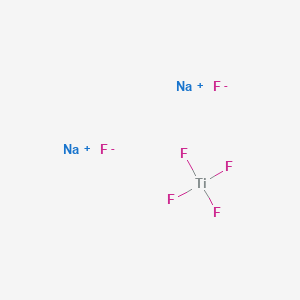
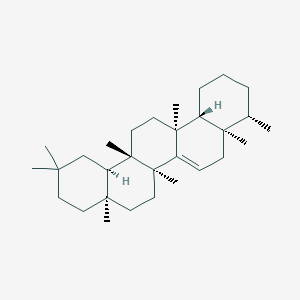
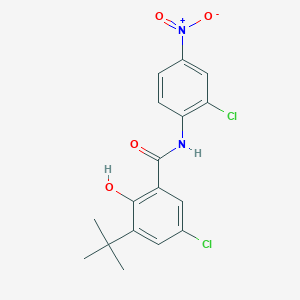
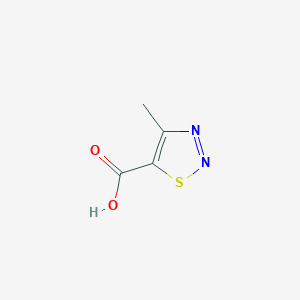
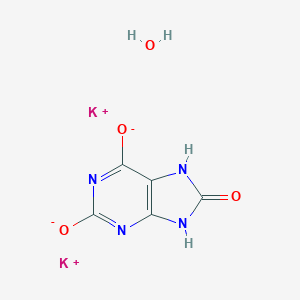
![N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B106736.png)
